![molecular formula C18H20FNO B12634775 (2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-12-6](/img/structure/B12634775.png)
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina es un derivado quiral de morfolina que se caracteriza por la presencia de un grupo fluorofenilo y un grupo feniletilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el 4-fluorobenzaldehído y la ®-1-feniletilamina.
Formación del intermedio: El paso inicial implica la condensación del 4-fluorobenzaldehído con la ®-1-feniletilamina para formar un intermedio de imina.
Ciclización: El intermedio de imina se somete a ciclización con un reactivo adecuado, como el óxido de etileno, para formar el anillo de morfolina.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener (2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costes. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio para obtener derivados reducidos.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos en presencia de una base o catalizador adecuado.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
(2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como compuesto farmacológicamente activo, particularmente en el desarrollo de fármacos dirigidos a trastornos del sistema nervioso central.
Estudios biológicos: El compuesto se utiliza en ensayos biológicos para investigar sus efectos sobre los procesos celulares y las interacciones con los receptores.
Síntesis química: Sirve como bloque de construcción en la síntesis de moléculas más complejas para fines de investigación.
Aplicaciones industriales: Se explora el compuesto por su posible uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina implica su interacción con dianas moleculares específicas, como receptores o enzimas. Los grupos fluorofenilo y feniletilo contribuyen a su afinidad de unión y selectividad. El compuesto puede modular la actividad de los receptores de neurotransmisores o inhibir enzimas específicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- (2R)-2-(4-clorofenil)-4-[(1R)-1-feniletil]morfolina
- (2R)-2-(4-bromofenil)-4-[(1R)-1-feniletil]morfolina
- (2R)-2-(4-metilfenil)-4-[(1R)-1-feniletil]morfolina
Unicidad
(2R)-2-(4-fluorofenil)-4-[(1R)-1-feniletil]morfolina es única debido a la presencia del átomo de flúor en el anillo fenilo, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la lipofilia, la estabilidad metabólica y las interacciones de unión del compuesto con dianas moleculares.
Propiedades
Número CAS |
920802-12-6 |
|---|---|
Fórmula molecular |
C18H20FNO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
Clave InChI |
SOBARSZDTPGQEA-KDOFPFPSSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)F |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[4-(4-Methylpiperazin-1-yl)butyl]phenyl}-1H-benzimidazole](/img/structure/B12634698.png)
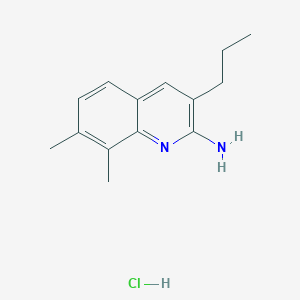
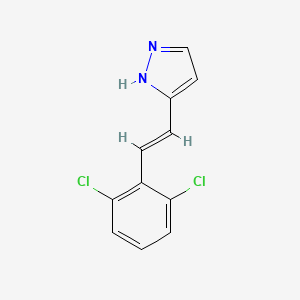
![N-(4-chlorophenyl)-2-[1-(3,4-dimethoxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B12634712.png)
![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)
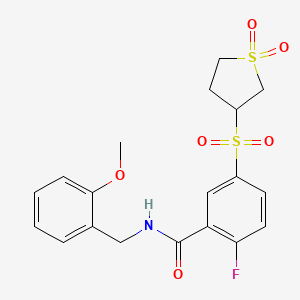

![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)
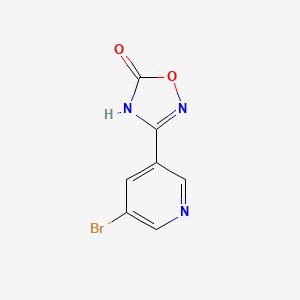
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
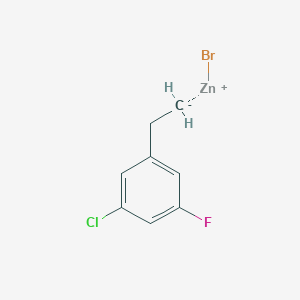
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
